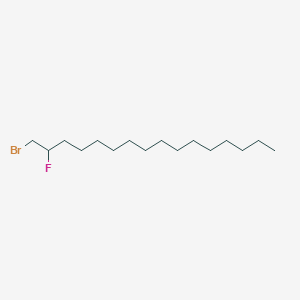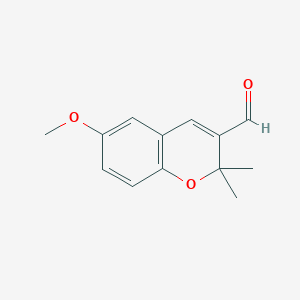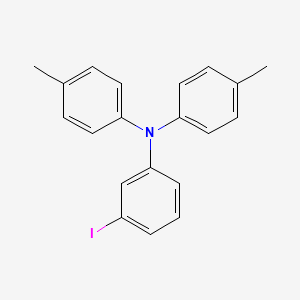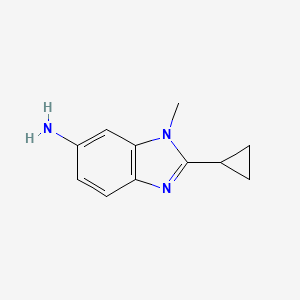![molecular formula C11H14N2O6S B14179632 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid CAS No. 6328-29-6](/img/structure/B14179632.png)
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is a chemical compound with the molecular formula C11H14N2O6S and a molecular weight of 302.3 g/mol . . This compound is characterized by the presence of an aminophenyl group, a sulfonylamino group, and a pentanedioic acid moiety.
Méthodes De Préparation
The synthesis of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid typically involves the reaction of L-glutamic acid with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The aminophenyl and sulfonylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its concentration and the specific target molecules involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid include:
4-Aminobenzenesulfonic acid: This compound shares the aminophenyl and sulfonyl groups but lacks the pentanedioic acid moiety.
L-Glutamic acid: This compound shares the pentanedioic acid moiety but lacks the aminophenyl and sulfonyl groups.
N-[(4-Aminophenyl)sulfonyl]glycine: This compound has a similar structure but with a glycine moiety instead of the pentanedioic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Propriétés
Numéro CAS |
6328-29-6 |
|---|---|
Formule moléculaire |
C11H14N2O6S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H14N2O6S/c12-7-1-3-8(4-2-7)20(18,19)13-9(11(16)17)5-6-10(14)15/h1-4,9,13H,5-6,12H2,(H,14,15)(H,16,17) |
Clé InChI |
UZGJVXZBHAGASZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)

